Bitopertin

Descripción general

Descripción

Bitopertin es un inhibidor de pequeño tamaño del transportador 1 de glicina (GlyT1). Inicialmente fue desarrollado por Roche para el tratamiento de la esquizofrenia, particularmente para abordar los síntomas negativos asociados con el trastorno. Su desarrollo para esta indicación se detuvo debido a resultados decepcionantes de los ensayos. Actualmente, this compound está siendo investigado para el tratamiento de la protoporfiria eritropoyética, un trastorno genético raro que afecta la biosíntesis del hemo .

Aplicaciones Científicas De Investigación

Bitopertin tiene varias aplicaciones de investigación científica:

Química: Sirve como compuesto modelo para estudiar inhibidores del transportador de glicina y sus vías sintéticas.

Biología: this compound se utiliza en la investigación para comprender el papel de los transportadores de glicina en los procesos celulares.

Medicina: Su principal aplicación es en el tratamiento de la protoporfiria eritropoyética, donde ayuda a reducir la acumulación de protoporfirina IX al inhibir el transporte de glicina

Mecanismo De Acción

Bitopertin ejerce sus efectos al inhibir el transportador 1 de glicina (GlyT1). Esta inhibición aumenta los niveles de glicina en la hendidura sináptica, que actúa como coagonista con el glutamato en los receptores N-metil-D-aspartato (NMDA). En la protoporfiria eritropoyética, this compound reduce la disponibilidad de glicina para la biosíntesis del hemo, lo que disminuye la acumulación de protoporfirina IX .

Análisis Bioquímico

Biochemical Properties

Bitopertin interacts primarily with the GlyT1, a key membrane transporter required to supply developing red blood cells with sufficient glycine to support erythropoiesis . By inhibiting GlyT1, this compound increases the levels of glycine, a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Cellular Effects

This compound has shown to improve anemia, reduce hemolysis, diminish ineffective erythropoiesis, and increase red cell survival in a mouse model of β-thalassemia . It also reduces the primary source of pathogenic protoporphyrin IX (PPIX) accumulation that leads to phototoxicity and hepatobiliary disease in patients with erythropoietic protoporphyria (EPP) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the reuptake of glycine from the synaptic cleft, thereby increasing the levels of glycine . This increase in glycine levels enhances the activity of NMDA receptors, which play a key role in neurotransmission .

Temporal Effects in Laboratory Settings

This compound exhibits a slow clearance rate and a long terminal half-life, suggesting that it is slowly absorbed and eliminated

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, in mice, this compound treatment reduced glycine uptake with a maximum inhibition of 55% . In Wistar rats, this compound treatment reduced glycine uptake up to 67% . These results suggest that the effects of this compound can vary with different dosages.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . Almost 90% of the administered dose of this compound is eliminated by oxidative metabolism, mainly by CYP3A4, and less than 0.1% of total clearance is eliminated in the urine as unchanged drug .

Transport and Distribution

This compound is an orally available drug . It is transported and distributed within cells and tissues primarily through its interaction with the GlyT1 transporter . By inhibiting GlyT1, this compound can influence its own localization and accumulation within cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

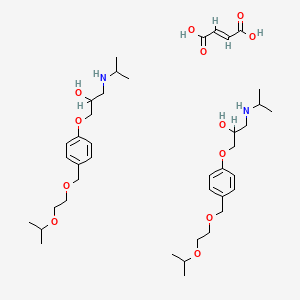

La síntesis de bitopertin implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación del derivado de piperazina: Esto implica la reacción de una piridina sustituida con piperazina en condiciones controladas para formar el derivado de piperazina.

Reacción de acoplamiento: El derivado de piperazina se acopla luego con un derivado de benceno sustituido a través de una reacción de sustitución nucleofílica.

Modificaciones finales: El producto final se obtiene después de varios pasos de purificación, incluyendo cristalización y cromatografía, para asegurar la pureza y el rendimiento deseados.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener un mayor rendimiento y pureza, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El uso de cromatografía líquida de alto rendimiento (HPLC) y otras técnicas analíticas asegura la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Bitopertin experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en la parte que contiene azufre, lo que lleva a la formación de sulfóxidos y sulfones.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en aminas.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se utilizan reactivos como hidruro de sodio y carbonato de potasio en condiciones anhidras.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que a menudo son intermediarios en modificaciones sintéticas posteriores .

Comparación Con Compuestos Similares

Bitopertin es único entre los inhibidores del transportador de glicina debido a su objetivo específico de GlyT1. Compuestos similares incluyen:

Sarcosina: Un inhibidor natural del transportador de glicina pero menos potente que this compound.

ORG-25935: Otro inhibidor de GlyT1 con aplicaciones similares pero diferentes propiedades farmacocinéticas.

N-metilglicina:

La especificidad y potencia de this compound lo convierten en un compuesto valioso tanto para la investigación como para las aplicaciones terapéuticas.

Propiedades

IUPAC Name |

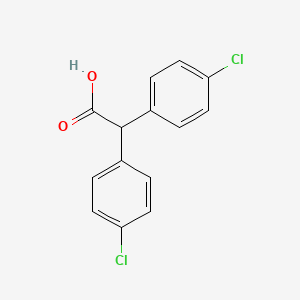

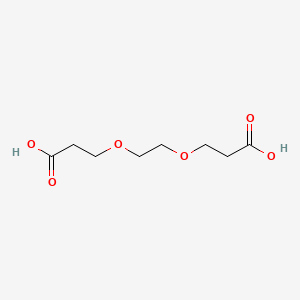

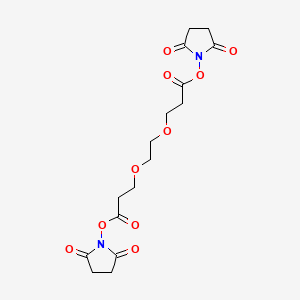

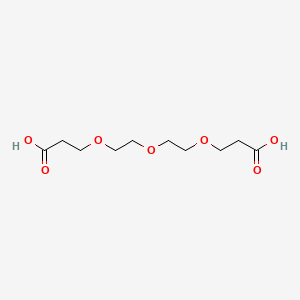

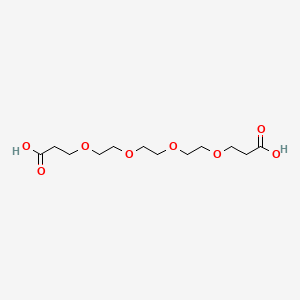

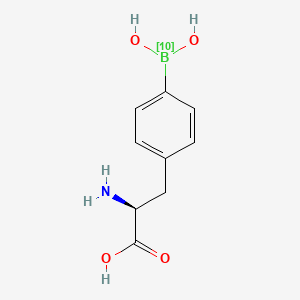

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUGYIUSCYNSQR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233556 | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845614-11-1 | |

| Record name | Bitopertin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitopertin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitopertin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOPERTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.